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Compound of Interest

Compound Name: 3-Methylorsellinic acid

Cat. No.: B153776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methylorsellinic acid (2,4-dihydroxy-3,6-dimethylbenzoic acid), a fungal metabolite with

potential applications in chemical synthesis and pharmaceutical research. The following

sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared

(IR) spectroscopic characteristics, offering a foundational dataset for its identification,

characterization, and utilization in further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The ¹H and ¹³C NMR data for 3-Methylorsellinic acid provide definitive

confirmation of its chemical structure.

¹H NMR Data
The proton NMR spectrum of 3-Methylorsellinic acid is characterized by distinct signals

corresponding to the aromatic proton and the two methyl groups attached to the benzene ring.

Table 1: ¹H NMR Spectroscopic Data for 3-Methylorsellinic Acid
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

6.33 s 1H Ar-H

2.47 s 3H Ar-CH₃

2.20 s 3H Ar-CH₃

Solvent: acetone-d₆, Spectrometer Frequency: 600 MHz[1]

¹³C NMR Data
The carbon-13 NMR spectrum provides information on all carbon atoms within the molecule,

including quaternary carbons.

Table 2: ¹³C NMR Spectroscopic Data for 3-Methylorsellinic Acid

Chemical Shift (δ, ppm) Carbon Type Assignment

174.9 C C=O (Carboxylic Acid)

164.7 C C-OH

161.0 C C-OH

141.0 C C-CH₃

111.2 CH Ar-CH

109.2 C C-CH₃

104.4 C C-COOH

24.1 CH₃ Ar-CH₃

8.0 CH₃ Ar-CH₃

Solvent: acetone-d₆, Spectrometer Frequency: 150 MHz[1]

Mass Spectrometry (MS)
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Mass spectrometry is employed to determine the molecular weight and elemental composition

of a compound. High-resolution mass spectrometry provides highly accurate mass

measurements, aiding in the confirmation of the molecular formula.

High-Resolution Electrospray Ionization Mass
Spectrometry (HR-ESIMS)
Table 3: HR-ESIMS Data for 3-Methylorsellinic Acid

Ion Mode Observed m/z [M-H]⁻ Calculated m/z for C₉H₉O₄

Negative 181.0509 181.0506

This data confirms the molecular formula of 3-Methylorsellinic acid as C₉H₁₀O₄.[1]

Infrared (IR) Spectroscopy
While a specific experimental infrared spectrum for 3-Methylorsellinic acid is not readily

available in the searched literature, its characteristic absorption bands can be predicted based

on the functional groups present in its structure. The presence of hydroxyl (O-H), carboxylic

acid (C=O and O-H), and aromatic (C=C and C-H) functionalities will dominate the IR

spectrum.

Table 4: Predicted Infrared Absorption Bands for 3-Methylorsellinic Acid
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

3300-2500 Broad, Strong Carboxylic Acid O-H Stretch

~3200 Broad, Medium Phenolic O-H Stretch

~1700-1680 Strong Carboxylic Acid C=O Stretch

~1600, ~1450 Medium to Strong Aromatic Ring C=C Stretches

~1300 Medium Carboxylic Acid C-O Stretch

~1200 Medium Phenolic C-O Stretch

~920 Broad, Medium Carboxylic Acid O-H Bend

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above, based on standard laboratory practices for the analysis of aromatic

carboxylic acids.

NMR Spectroscopy
Sample Preparation: A sample of 3-Methylorsellinic acid (typically 5-10 mg for ¹H NMR and

20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent,

such as acetone-d₆.

Instrumentation: The solution is transferred to a 5 mm NMR tube.

Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600

MHz for ¹H). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the

spectrum.

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the

spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual

solvent peak.

Mass Spectrometry (ESI-MS)
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Sample Preparation: A dilute solution of 3-Methylorsellinic acid is prepared in a solvent

compatible with electrospray ionization, such as methanol or acetonitrile, typically at a

concentration of 1-10 µg/mL.

Instrumentation: The sample solution is introduced into the electrospray ionization source of

a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap mass analyzer).

Data Acquisition: The analysis is performed in negative ion mode to detect the deprotonated

molecule [M-H]⁻. The instrument is calibrated to ensure high mass accuracy.

Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of

the molecular ion, which is then used to calculate the elemental composition.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized or isolated compound like 3-Methylorsellinic acid.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic characterization of 3-Methylorsellinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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